2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic Acid
Overview
Description
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic Acid is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their diverse biological activities.
Mechanism of Action
Target of Action
Compounds containing a 1,3-thiazolidin-4-one fragment, which is a structural unit of this compound, are known to interact with peroxisome proliferator-activated receptors (ppars) and are used in the treatment of type ii diabetes .
Mode of Action
It is known that 1,3-thiazolidin-4-one derivatives, which include this compound, exhibit various biological activities . They are subjects of extensive pharmacological studies .
Biochemical Pathways
Compounds with a similar structure have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .
Pharmacokinetics
The physicochemical properties and drug likeness of similar compounds have been predicted in silico .
Result of Action
The synthesized compounds were evaluated for their in vitro antitumor activity and were found to exhibit a moderate activity against most human cancer cell lines . The most sensitive cancer cell line was CCRF-CEM leukemia .
Action Environment
It is known that the reaction of similar compounds with ethanol and amines to obtain the corresponding ester and amides was found to be optimal in water . This suggests that the compound’s action may be influenced by the solvent environment.
Preparation Methods
The synthesis of 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic Acid typically involves the reaction of thiazolidine derivatives with various reagents. One common method includes the use of isothiocyanates and aziridines in the presence of a Lewis acid like BF3·OEt2, which facilitates the ring-opening reaction and subsequent cyclization to form the thiazolidine ring . Industrial production methods may involve multicomponent reactions, click chemistry, and green chemistry approaches to enhance yield, purity, and selectivity .
Chemical Reactions Analysis
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar compounds to 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic Acid include:
- 4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
- (4-Oxo-2-thioxothiazolidin-3-yl)acetic acid
- 4-(Methylsulfanyl)-2-[(5E)-4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid . These compounds share the thiazolidine ring structure but differ in their substituents, which can affect their biological activity and chemical reactivity. The unique combination of the oxo and thioxo groups in this compound contributes to its distinct properties and potential applications .
Properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S2/c1-2-4(6(10)11)8-5(9)3-13-7(8)12/h4H,2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQBLGBOIVVEBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)CSC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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